2-[2-[2-(2-Aminopropanoylamino)propanoylamino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid
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Overview
Description
H-Ala-Ala-Ala-Tyr-OH is a tetrapeptide composed of three alanine (Ala) residues followed by a tyrosine (Tyr) residue. Its molecular formula is C18H26N4O6, and it has a molecular weight of 394.43 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-Ala-Tyr-OH can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: The first amino acid (Ala) is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Coupling: The next amino acid (Ala) is added and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of H-Ala-Ala-Ala-Tyr-OH can involve enzymatic synthesis using L-amino acid ligases. This method is advantageous due to its high yield and substrate specificity. For example, the L-amino acid ligase from Bacillus subtilis can be used in combination with polyphosphate kinase for efficient ATP regeneration, resulting in high productivity of the desired peptide .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Ala-Ala-Tyr-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Dityrosine or other oxidative derivatives.
Reduction: Reduced peptide bonds or modified amino acid residues.
Substitution: Substituted peptides with modified functional groups.
Scientific Research Applications
H-Ala-Ala-Ala-Tyr-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzymatic processes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or in peptide-based therapies.
Mechanism of Action
The mechanism of action of H-Ala-Ala-Ala-Tyr-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The tyrosine residue can participate in hydrogen bonding and aromatic interactions, which are crucial for binding to target molecules. The peptide can modulate biological pathways by influencing protein-protein interactions or enzymatic activities .
Comparison with Similar Compounds
Similar Compounds
H-Ala-Ala-Ala-OH: A tripeptide lacking the tyrosine residue, used for studying the effects of peptide length on biological activity.
H-Ala-Tyr-OH: A dipeptide with similar properties but shorter in length, used in studies of peptide solubility and stability.
Uniqueness
H-Ala-Ala-Ala-Tyr-OH is unique due to the presence of the tyrosine residue, which imparts specific chemical and biological properties. The combination of three alanine residues followed by tyrosine allows for unique interactions and applications compared to shorter or different peptide sequences .
Properties
Molecular Formula |
C18H26N4O6 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H26N4O6/c1-9(19)15(24)20-10(2)16(25)21-11(3)17(26)22-14(18(27)28)8-12-4-6-13(23)7-5-12/h4-7,9-11,14,23H,8,19H2,1-3H3,(H,20,24)(H,21,25)(H,22,26)(H,27,28) |
InChI Key |
SIKRQBHORYFZFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Origin of Product |
United States |
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